molecular formula C19H36O4 B14384990 Methyl 15-acetoxyhexadecanoate CAS No. 88167-68-4

Methyl 15-acetoxyhexadecanoate

Cat. No.: B14384990
CAS No.: 88167-68-4
M. Wt: 328.5 g/mol
InChI Key: PFJGFWWPKSZDFP-UHFFFAOYSA-N
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Description

Methyl 15-acetoxyhexadecanoate is an ester compound derived from hexadecanoic acid, also known as palmitic acid. This compound is characterized by the presence of a methyl ester group and an acetoxy group at the 15th carbon position of the hexadecanoic acid chain. Esters like this compound are commonly found in nature and are known for their pleasant aromas and flavors.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 15-acetoxyhexadecanoate can be synthesized through esterification reactions. One common method involves the reaction of hexadecanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The acetoxy group can be introduced by reacting the resulting methyl hexadecanoate with acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation and recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 15-acetoxyhexadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or amines for substitution reactions.

Major Products Formed

    Hydrolysis: Hexadecanoic acid and methanol.

    Oxidation: Hexadecanoic acid derivatives.

    Reduction: Hexadecanol.

    Substitution: Various substituted hexadecanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 15-acetoxyhexadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 15-acetoxyhexadecanoate involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing hexadecanoic acid and methanol. Hexadecanoic acid can then participate in various metabolic pathways, including β-oxidation and lipid synthesis. The acetoxy group may also influence the compound’s interaction with enzymes and receptors, modulating its biological activity .

Comparison with Similar Compounds

Methyl 15-acetoxyhexadecanoate can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound due to the presence of both the ester and acetoxy functional groups.

Properties

CAS No.

88167-68-4

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

methyl 15-acetyloxyhexadecanoate

InChI

InChI=1S/C19H36O4/c1-17(23-18(2)20)15-13-11-9-7-5-4-6-8-10-12-14-16-19(21)22-3/h17H,4-16H2,1-3H3

InChI Key

PFJGFWWPKSZDFP-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCCCCCCC(=O)OC)OC(=O)C

Origin of Product

United States

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